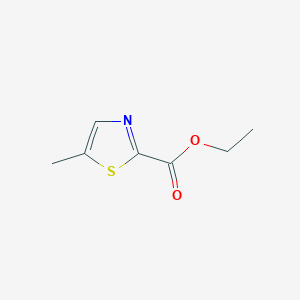

Ethyl 5-methylthiazole-2-carboxylate

Description

Significance of Thiazole (B1198619) Carboxylates in Heterocyclic Chemistry

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, are a cornerstone of medicinal and materials chemistry. echemi.commdpi.com The introduction of a carboxylate group, such as an ethyl ester, to the thiazole core significantly enhances its utility as a synthetic intermediate. Thiazole carboxylic acid derivatives are integral to the synthesis of a wide array of biologically active molecules, including antimicrobial and anticancer agents. mdpi.com The ester functionality provides a reactive handle for a variety of chemical modifications, allowing for the construction of more complex molecular architectures.

Overview of Ethyl 5-methylthiazole-2-carboxylate as a Synthetic Motif

This compound, with the chemical formula C₇H₉NO₂S, is a distinct isomer within the family of ethyl methylthiazole carboxylates. synquestlabs.com Its structure, featuring a methyl group at the 5-position and an ethyl carboxylate at the 2-position, offers a unique combination of steric and electronic properties that can influence its reactivity and potential applications in organic synthesis. cymitquimica.com While less commonly cited in extensive research compared to its isomers, its role as a potential building block in the design of novel compounds remains a subject of interest for synthetic chemists. The presence of the ester and the methyl-substituted thiazole ring provides specific sites for potential chemical reactions.

Below are the key identifiers for this compound:

| Property | Value |

| CAS Number | 58334-08-0 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.21 g/mol |

| Synonyms | 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole, 5-Methyl-thiazole-2-carboxylic acid ethyl ester |

Scope and Research Focus on the Compound and its Direct Chemical Transformations

The primary focus of this article is to delineate the chemical nature of this compound. The discussion will be strictly limited to the known properties and plausible, direct chemical transformations of this specific molecule. It is important to note that while the broader class of thiazole carboxylates is well-documented, specific research detailing the synthesis and reactivity of this compound is limited. Therefore, this article will present the available information on this compound and discuss its potential reactivity based on the established principles of heterocyclic chemistry.

Due to the limited specific research on this compound, detailed experimental findings on its direct chemical transformations are not widely available in the public domain. The reactivity of the ester functional group would be expected to undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol. The thiazole ring itself could potentially undergo reactions such as electrophilic substitution, though the specific conditions and regioselectivity for this particular isomer would require dedicated empirical study.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPAYOCGFBLRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622418 | |

| Record name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58334-08-0 | |

| Record name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of Ethyl 5 Methylthiazole 2 Carboxylate

Reactions at the Ester Moiety

The ethyl carboxylate group is a versatile handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, alcohols, and amides.

Hydrolysis to Thiazole-2-carboxylic Acids

The ester functional group of ethyl 5-methylthiazole-2-carboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding 5-methylthiazole-2-carboxylic acid. This transformation is a fundamental reaction for converting the ester into a carboxylic acid, which can then be used in further synthetic steps, such as amide bond formation.

Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield the carboxylic acid and regenerate the acid catalyst. libretexts.org The synthesis of 2-methyl-1,3-thiazole-5-carboxylic acid can be achieved through the acid hydrolysis of its corresponding ester.

Base-Catalyzed Hydrolysis (Saponification): Alternatively, hydrolysis can be carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a process known as saponification. libretexts.orgnih.gov The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt. An acidic workup is required in a final step to protonate the carboxylate salt and isolate the neutral carboxylic acid. libretexts.org A related process is used in the synthesis of the drug Febuxostat (B1672324), where the hydrolysis of a substituted ethyl thiazolecarboxylate is a key step. google.com

Table 1: Conditions for Hydrolysis of Thiazole (B1198619) Esters

| Starting Material | Reagents | Product | Citation |

|---|---|---|---|

| Thiazole-5-formate | Hydrochloric Acid (HCl) | 2-methyl-1,3-thiazole-5-carboxylic acid | |

| Substituted ethyl thiazole-5-carboxylate | Aqueous Lithium Hydroxide (LiOH) | Corresponding carboxylic acid | nih.gov |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, resulting in a different ester. This reaction is typically catalyzed by either an acid or a base. By using a large excess of the new alcohol, the equilibrium can be shifted towards the desired product. Various catalysts, including scandium(III) triflate and N-heterocyclic carbenes, are known to efficiently promote transesterification reactions under mild conditions. organic-chemistry.org This reaction allows for the modification of the ester group without altering the core thiazole ring, providing access to a library of different thiazole carboxylates. libretexts.orgorganic-chemistry.org

Reduction of the Ester Group

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org In the case of this compound, this would yield (5-methylthiazol-2-yl)methanol.

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive reducing agent is required, such as diisobutylaluminum hydride (DIBAL-H). libretexts.org This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde. libretexts.org The synthesis of 4-methyl-5-formylthiazole from ethyl 2-amino-4-methylthiazole-5-carboxylate is an example of the reduction of a thiazole ester to its corresponding aldehyde, highlighting the utility of this transformation. tandfonline.com

Reactions Involving the Thiazole Ring System

Electrophilic Aromatic Substitution on the Thiazole Ring

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reactivity of the thiazole ring towards electrophiles is generally lower than that of benzene. The position of substitution is directed by the electronic properties of the heteroatoms and the substituents. For thiazole itself, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.com In this compound, the C5 position is occupied by a methyl group. The C4 position is the next most likely site for substitution. The electron-donating methyl group at C5 would activate the ring, while the electron-withdrawing carboxylate group at C2 deactivates it.

Common EAS reactions include:

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the ring. Halogenation of 2-aminothiazoles, for example, readily occurs at the C5 position.

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acid. fiveable.me

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. libretexts.org

The general mechanism for EAS involves the initial attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Substitution at Ring Positions

Nucleophilic aromatic substitution typically occurs on electron-deficient aromatic rings, often those containing strongly electron-withdrawing groups or a leaving group such as a halide. In the thiazole ring, the C2 position is the most electron-deficient and therefore the primary site for nucleophilic attack. pharmaguideline.com

This reactivity can be exploited in several ways:

Displacement of a Leaving Group: If a good leaving group, such as a halogen, is present on the thiazole ring, it can be displaced by a strong nucleophile. For instance, halides at the C2, C4, or C5 positions of a thiazole ring can be substituted by various nucleophiles. pharmaguideline.com

Metal-Halogen Exchange: A halogenated thiazole can undergo a metal-halogen exchange reaction. For example, the treatment of ethyl 2-bromo-4-methylthiazole-5-carboxylate with an organolithium reagent like iPrMgCl·LiCl (a "turbo-Grignard" reagent) can generate a thiazolyl-magnesium species. nih.gov This organometallic intermediate can then react with various electrophiles, effectively introducing a new substituent onto the ring at the position formerly occupied by the bromine atom. nih.gov

Activation by Quaternization: The reactivity of the thiazole ring towards nucleophiles can be enhanced by quaternizing the ring nitrogen with an alkyl halide. This increases the electron-deficiency of the ring, particularly at the C2 position, making it more susceptible to nucleophilic attack. pharmaguideline.com

Table 2: Summary of Thiazole Ring Reactivity

| Reaction Type | Position of Reactivity | Influencing Factors | Example Reaction | Citation |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 > C4 | Electron-donating groups at C2 enhance C5 reactivity. | Halogenation of 2-aminothiazoles at C5. | pharmaguideline.com |

Reactivity of the 5-Methyl Group

The methyl group at the C5 position of the thiazole ring in this compound is a key site for chemical transformations, enabling the synthesis of a wide array of derivatives. Its reactivity is central to the structural diversification of this heterocyclic scaffold.

Halogenation at the Methyl Group (e.g., Bromination to Ethyl 5-(bromomethyl)thiazole-2-carboxylate)

The methyl group of this compound can be selectively halogenated, most commonly via free-radical bromination, to yield ethyl 5-(bromomethyl)thiazole-2-carboxylate. This transformation is a critical step for introducing a versatile functional handle that can be used in subsequent nucleophilic substitution and coupling reactions.

A standard method for this bromination involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a suitable solvent like dichloromethane (B109758) (DCM) or carbon tetrachloride. The reaction is typically initiated by light or heat and proceeds under controlled temperature conditions, often starting at 0 °C and gradually warming to room temperature to ensure selectivity and minimize side reactions. This process is analogous to the bromination of methyl groups on other heterocyclic systems, such as the bromination of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate with NBS. researchgate.net The resulting ethyl 5-(bromomethyl)thiazole-2-carboxylate is a highly reactive intermediate due to the lability of the bromine atom. bldpharm.com

Table 1: Methods for the Bromination of this compound

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|

Nucleophilic Substitution Reactions of 5-(halomethyl)thiazole-2-carboxylates

The primary halide in ethyl 5-(bromomethyl)thiazole-2-carboxylate is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a wide range of functional groups at the C5-methyl position, significantly expanding the molecular diversity of the thiazole core.

A variety of nucleophiles can be employed to displace the bromide ion. These include:

O-Nucleophiles: Alkoxides and phenolates can be used to form ethers. For instance, reaction with sodium acetate (B1210297) in acetic acid leads to the corresponding acetoxy derivative. pleiades.online

S-Nucleophiles: Thiolates, such as potassium thiolate, react to form thioethers. Sodium N,N-diethyl dithiocarbamate (B8719985) can be used to introduce a dithiocarbamate group. pleiades.online

N-Nucleophiles: Amines, including primary and secondary amines like 2-aminoethanol, pyrrolidine, piperidine, and morpholine, react to yield the corresponding substituted amines. pleiades.online Sodium azide (B81097) is another common nucleophile used to introduce the azido (B1232118) group.

P-Nucleophiles: Phosphorus-based nucleophiles, such as triethyl phosphite, can react under Arbuzov reaction conditions to form phosphonates. pleiades.online

These substitution reactions are fundamental in medicinal chemistry for building libraries of compounds for biological screening. The choice of nucleophile and reaction conditions allows for the fine-tuning of the physicochemical properties of the final molecule.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide | Azide (-N3) |

| Thiolate | Potassium Thiolate | Thioether (-SR) |

| Amine | Piperidine | Tertiary Amine |

| Acetate | Sodium Acetate | Acetoxy Ester (-OC(O)CH3) |

Oxidation of the Methyl Group

The oxidation of the methyl group on the thiazole ring represents another pathway for functionalization, typically leading to an aldehyde or a carboxylic acid. While specific examples for the direct oxidation of the methyl group on this compound are not extensively detailed in readily available literature, general methods for the oxidation of aryl methyl groups can be applied.

For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are commonly used to convert methyl groups on aromatic rings to carboxylic acids. Milder conditions are required to stop the oxidation at the aldehyde stage. A patented method for oxidizing oxidation-resistant aryl methyl groups involves heating the compound with sulfuric acid and an oxidant like vanadium pentoxide or manganese dioxide to a temperature not exceeding 150°C to form the carboxylic acid group. google.com The reactivity of the thiazole ring and the ester group must be considered when choosing oxidation conditions to avoid undesired side reactions or degradation of the heterocyclic core.

Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. Ethyl 5-(halomethyl)thiazole-2-carboxylate and other halogenated derivatives of the parent compound serve as key building blocks for these transformations.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. While the 5-methyl group itself is unreactive, its conversion to a 5-bromomethyl group or the halogenation of the thiazole ring at another position (e.g., C2 or C4) opens the door for Suzuki coupling. guidechem.com

For example, ethyl 2-bromothiazole-5-carboxylate has been successfully used in Suzuki coupling reactions with arylboronic acid pinacol (B44631) esters to synthesize compounds like febuxostat precursors. guidechem.com Similarly, studies on other heterocyclic systems demonstrate that bromo-substituted carboxylates are effective substrates for Suzuki coupling with various arylboronic acids, often using a catalyst like Pd(PPh3)4 and a base such as potassium phosphate (B84403) in a solvent like 1,4-dioxane. mdpi.com The arylation of thiazoles via Suzuki coupling has been systematically studied, highlighting its utility in creating 5-arylthiazole derivatives. researchgate.net This methodology allows for the direct connection of aryl or heteroaryl moieties to the thiazole core, which is a common strategy in drug discovery.

Table 3: Representative Suzuki Coupling Reaction

| Thiazole Substrate | Coupling Partner | Catalyst | Base | Product Type |

|---|

Heck Coupling

The Heck reaction provides another avenue for C-C bond formation, typically by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The product is generally a substituted alkene with trans selectivity.

Ethyl 5-(bromomethyl)thiazole-2-carboxylate, with its reactive C-Br bond, can potentially be utilized in Heck-type reactions, although direct examples are scarce. More commonly, a bromo-substituted thiazole ring itself would be the substrate. The palladium-catalyzed dehydrogenative Heck reaction, where a C-H bond of the heteroarene is directly coupled with an alkene, is also a relevant transformation for five-membered heterocycles like thiazoles. mdpi.com These reactions allow for the introduction of alkenyl groups, further diversifying the chemical space accessible from the this compound scaffold. The efficiency and regioselectivity of such reactions depend heavily on the catalyst system and the specific substitution pattern of the thiazole ring.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 5-(bromomethyl)thiazole-2-carboxylate |

| N-Bromosuccinimide (NBS) |

| Benzoyl peroxide |

| Azobisisobutyronitrile (AIBN) |

| Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate |

| Sodium acetate |

| 2-aminoethanol |

| Pyrrolidine |

| Piperidine |

| Morpholine |

| Triethyl phosphite |

| Potassium permanganate |

| Vanadium pentoxide |

| Manganese dioxide |

| Ethyl 2-bromothiazole-5-carboxylate |

| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |

Utility As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Role in the Preparation of Complex Heterocyclic Systems

The ethyl 5-methylthiazole-2-carboxylate framework serves as a fundamental building block for synthesizing more elaborate heterocyclic compounds. A significant application is its role as a key intermediate in the production of Febuxostat (B1672324), a medication used for treating hyperuricemia and gout. The synthesis involves the cyclization of 3-cyano-4-isobutoxythiobenzamide with 2-chloroacetoacetic acid ethyl ester to yield Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. google.com This demonstrates how the core thiazole (B1198619) ester structure is incorporated into a larger, pharmaceutically relevant molecule.

Furthermore, the 2-amino derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a widely used precursor. tandfonline.com This compound can be readily prepared and then serves as a starting point for building complex structures. For instance, it is a key intermediate for the synthesis of 4-methyl-5-formylthiazole, which is essential for producing the antibiotic cefditoren (B193786) pivoxil. tandfonline.com The amino group at the C2 position provides a reactive site for further modifications, enabling the attachment of various side chains and the construction of new ring systems.

Research has also demonstrated the synthesis of novel isoxazole-amide derivatives starting from the thiazole scaffold. A series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized, highlighting the role of the thiazole as a platform for linking different heterocyclic moieties. researchgate.net

A summary of representative synthetic transformations is provided below:

| Starting Material | Reagents/Conditions | Product | Application/Significance | Reference |

| 3-cyano-4-isobutoxythiobenzamide & 2-chloroacetoacetic acid ethyl ester | Cyclization | Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate | Key intermediate for Febuxostat | google.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Multi-step synthesis | 4-methyl-5-formylthiazole | Intermediate for Cefditoren pivoxil | tandfonline.com |

| Ethyl 2-amino-4-alkylthiazole-5-carboxylates | 5-methyl-3-arylisoxazole-4-carbonyl chloride | Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Creation of complex linked heterocyclic systems | researchgate.net |

Strategies for Functionalization and Derivatization for Chemical Library Synthesis

The this compound moiety is highly amenable to functionalization, making it an ideal template for generating chemical libraries for drug discovery and material science. Diverse derivatives can be created by modifying the ester group, the amino group (in its common 2-amino form), or by introducing substituents onto the thiazole ring itself.

One primary strategy involves the manipulation of the ester functionality. For example, the ester group of ethyl 2-acetamido-4-methylthiazole-5-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide. kau.edu.sa This hydrazide is a versatile intermediate that can be further reacted with various electrophiles, such as isothiocyanates, to produce thiosemicarbazides, or with sulfonyl chlorides to yield N-substituted benzenesulfonyl hydrazides. kau.edu.sa These reactions allow for the systematic introduction of a wide range of chemical functionalities.

Another common approach focuses on the derivatization of the 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate. Standard peptide coupling conditions are frequently employed to attach various carboxylic acids. For example, coupling with 3-((tert-butoxycarbonyl)amino)propanoic acid, followed by deprotection and subsequent amide coupling with a range of benzoic acid derivatives, has been used to synthesize a library of potential kinesin HSET inhibitors. nih.gov This modular approach allows for the rapid generation of numerous analogues for structure-activity relationship (SAR) studies.

The following table outlines key derivatization strategies:

| Core Structure | Reaction Type | Reagents | Resulting Functional Group/Derivative | Reference |

| Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | Hydrazinolysis | Hydrazine hydrate | Carboxylic acid hydrazide | kau.edu.sa |

| 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide | Acylation / Sulfonylation | Isothiocyanates / Sulfonyl chlorides | Thiosemicarbazides / Sulfonyl hydrazides | kau.edu.sa |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Amide Coupling | Carboxylic acids, HOBt, EDC | N-acylated thiazoles | nih.gov |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Grignard Formation & Quenching | iPrMgCl·LiCl, then N-formylmorpholine | 2-formyl-thiazole derivative | nih.gov |

These derivatization tactics are crucial for exploring the chemical space around the thiazole core, enabling the fine-tuning of biological activity and physical properties for applications in medicinal chemistry and materials science. nih.govsmolecule.com

Formation of Fused Ring Systems and Polyheterocycles

The thiazole ring of this compound and its derivatives can act as a foundation for the construction of fused bicyclic and polyheterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can allow for precise interactions with biological targets.

A notable example is the synthesis of thiazolo[3,2-a]pyrimidines. In one approach, a 1,2,3,4-tetrahydropyrimidine-2-thione derivative, formed from a Biginelli condensation, undergoes condensation with ethyl chloroacetate (B1199739) to yield a fused thiazolo[3,2-a]pyrimidine system. mdpi.com This reaction sequence effectively builds a second ring onto the thiazole precursor, creating a complex heterocyclic structure with defined stereochemistry. The resulting ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is an example of such a fused system. mdpi.com

Another strategy involves intramolecular cyclization reactions. While not starting directly from the title compound, related precursors can be designed to undergo cyclization to form fused systems. The inherent reactivity of the thiazole nitrogen and adjacent carbon atoms can be exploited to form bonds with appended side chains, leading to the creation of a variety of fused heterocycles. The synthesis of benzimidazole-thiazole systems, for instance, involves the reaction of o-phenylenediamine (B120857) with a 5-formyl thiazole derivative, resulting in a fused polyheterocyclic structure that can serve as a chemosensor. karazin.ua

Key reactions leading to fused systems are summarized below:

| Precursor Type | Reaction | Resulting Fused System | Significance | Reference |

| Dihydropyrimidine-2-thione | Condensation with an alpha-halo ester | Thiazolo[3,2-a]pyrimidine | Synthesis of rigid, biologically relevant scaffolds | mdpi.com |

| 2,4-Dihalogen 5-formyl thiazoles | Reaction with o-phenylenediamine | 2-thiazol-5-yl-benzimidazole | Development of chemosensors and polyheterocyclic compounds | karazin.ua |

| 2-aminothiazole derivative | Intramolecular cyclization (designed) | Various fused heterocycles | Access to diverse and novel chemical architectures | google.com |

The ability to use the thiazole carboxylate framework as a starting point for these complex, fused ring systems underscores its importance as a versatile building block in advanced organic synthesis.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl 5-methylthiazole-2-carboxylate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy:

In ¹H NMR analysis, the spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The ethyl group characteristically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group typically appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) of the ethyl group, in turn, show up as a triplet. The methyl group attached to the thiazole (B1198619) ring and the proton on the thiazole ring itself will each produce a singlet at a specific chemical shift, confirming their presence and electronic environment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information by showing distinct peaks for each unique carbon atom in the molecule. The spectrum for this compound would display signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methyl carbon attached to the ring, and the two carbons of the ethyl group. beilstein-journals.org The chemical shifts of the thiazole ring carbons are particularly informative for confirming the heterocyclic core structure. beilstein-journals.org

Table 1: Representative NMR Data for Ethyl Thiazole Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiazole-H | 8.24 (s, 1H) | 108.3 (C-4), 150.2 (C-3), 179.5 (C-5) |

| -CH₂- (Ethyl) | 4.27 (q, J = 7.2 Hz, 2H) | - |

| Ring-CH₃ | 2.70 (s, 3H) | - |

| -CH₃ (Ethyl) | 1.27 (t, J = 7.1 Hz, 3H) | - |

Note: Data is representative of similar thiazole structures and may vary slightly for the specific compound. beilstein-journals.orgechemi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of particular bonds.

The IR spectrum of this compound will prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretch of the ester group, typically found in the region of 1700-1730 cm⁻¹. Other key absorptions include those for the C-O single bond stretch of the ester, and the characteristic vibrations of the thiazole ring, which involve C=N and C-S stretching. The presence of C-H bonds in the methyl and ethyl groups will also be evident from stretching and bending vibrations. The specific pattern of these absorptions provides a molecular fingerprint, confirming the presence of the key functional moieties. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

In a typical electron impact (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula, C₇H₉NO₂S.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org In this case, cleavage of the bond next to the carbonyl group could lead to characteristic fragment ions. libretexts.orgmiamioh.edu The stability of the thiazole ring often results in it being a prominent fragment in the mass spectrum. sapub.orgnih.govarkat-usa.org The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the atoms.

Theoretical and Computational Chemistry Investigations

Prediction and Interpretation of Spectroscopic Properties

Without primary research data, any attempt to provide content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Directions and Future Perspectives in Thiazole Carboxylate Chemistry

Development of Novel Methodologies for Selective Functionalization

The precise modification of the thiazole (B1198619) ring is a key area of ongoing research, as it allows for the fine-tuning of molecular properties for specific applications. The development of novel methodologies for the selective functionalization of thiazole carboxylates is crucial for synthesizing new derivatives with enhanced activities.

Recent advancements have focused on direct C-H bond functionalization, which offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. numberanalytics.com For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for introducing various substituents onto the thiazole core. researchgate.net This includes arylation, alkenylation, and alkylation, enabling the synthesis of a wide array of derivatives. researchgate.net

A significant challenge in the functionalization of methyl-substituted thiazole carboxylates is achieving regioselectivity. The methyl groups on the thiazole ring can be deprotonated to form anionic intermediates, which can then react with electrophiles. rsc.org Research has shown that the position of deprotonation can be controlled by the choice of base and the substitution pattern on the thiazole ring. rsc.org For example, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs selectively at the 2-methyl position. rsc.org

Future research in this area will likely focus on developing even more selective and milder functionalization methods. This includes the use of photoredox catalysis and electrochemistry to drive reactions under environmentally benign conditions. The ability to selectively introduce functional groups at any desired position on the thiazole ring will open up new avenues for creating complex molecules with tailored properties.

Integration into Advanced Catalytic Systems

Thiazole derivatives have shown considerable promise as ligands in advanced catalytic systems due to the presence of both nitrogen and sulfur heteroatoms, which can coordinate to metal centers. rsc.orgnih.gov The integration of thiazole carboxylates into such systems is an emerging area with the potential to develop novel and highly efficient catalysts.

One area of exploration is the use of thiazole-based ligands in asymmetric catalysis. Chiral thiazole-containing ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation reactions, demonstrating high reactivity and selectivity. rsc.org The ester functionality of thiazole carboxylates could be utilized to further modulate the electronic and steric properties of these ligands, potentially leading to improved catalytic performance.

Furthermore, thiazole-based compounds are being investigated as components of metal-organic frameworks (MOFs) and other porous materials with catalytic applications. rsc.orgrsc.org Thiazolothiazole-based MOFs, for example, have demonstrated multifunctional characteristics, including catalytic activity. rsc.orgrsc.org The incorporation of ethyl methylthiazole carboxylate moieties into such frameworks could lead to materials with tailored catalytic sites for specific chemical transformations. The development of magnetically recoverable nanocatalysts for thiazole synthesis is also a significant area of research, offering sustainable and efficient catalytic processes. benthamdirect.com

Future work will likely involve the design and synthesis of novel thiazole carboxylate-based ligands and their application in a wider range of catalytic reactions, including cross-coupling, C-H activation, and polymerization reactions. The development of recyclable and sustainable catalytic systems based on these compounds is a key goal.

Applications in Material Science and Advanced Chemical Technologies

The unique electronic and structural properties of the thiazole ring make it an attractive building block for advanced materials. The applications of thiazole carboxylates in material science and advanced chemical technologies are a rapidly growing field of research.

Thiazole-containing polymers are of particular interest due to their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cedarville.edursc.orgresearchgate.net The thiazole unit can act as an electron-accepting or electron-donating moiety depending on the substitution pattern, allowing for the tuning of the electronic properties of the resulting polymers. researchgate.net The ester group of ethyl methylthiazole carboxylates could serve as a handle for polymerization or for modifying the solubility and processing characteristics of these materials. Research into thiazolothiazole-containing conjugated polymers has shown their potential in electrochromic and electrofluorochromic devices. acs.org

Another promising application is in the development of functional dyes and sensors. The thiazole ring is a component of several commercial dyes. wikipedia.org The fluorescence properties of certain thiazole derivatives can be exploited for the development of chemical sensors. researchgate.net The ability to functionalize the thiazole ring of ethyl methylthiazole carboxylates allows for the rational design of new dyes and sensors with specific recognition and signaling properties. Thiazolothiazole-based covalent organic frameworks (COFs) have also been explored for the rapid removal of pollutants like Rhodamine B. mdpi.com

Future research will likely focus on the synthesis of novel thiazole-based polymers and materials with tailored optical, electronic, and thermal properties. The exploration of their use in advanced applications such as flexible electronics, smart coatings, and biomedical devices is an exciting prospect.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-methylthiazole-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting thiourea derivatives with α-halo ketones or esters under basic conditions. For example, ethyl 2-bromoacetate can react with thiourea in ethanol with sodium ethoxide as a base to form the thiazole ring. Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like hydrolysis intermediates. FT-IR and NMR are critical for monitoring reaction progress and purity .

Q. How can spectroscopic techniques (e.g., 1H^1H1H NMR, FT-IR) confirm the structure of this compound?

- NMR : Key signals include a triplet for the ethyl ester (–OCHCH) at δ 1.2–1.4 ppm (3H) and a quartet at δ 4.2–4.4 ppm (2H). The thiazole ring protons (C4-H and C5-CH) appear as singlet(s) between δ 7.0–8.0 ppm and δ 2.5–2.7 ppm, respectively.

- FT-IR : Peaks at ~1700 cm (ester C=O), 1600–1500 cm (C=N/C=C in thiazole), and 1250 cm (C–O ester) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate/hexane (1:4 to 1:3) is standard. Recrystallization from ethanol or methanol can further enhance purity. Monitoring by thin-layer chromatography (TLC) with UV visualization ensures fraction collection accuracy. For polar byproducts, gradient elution or mixed solvents (e.g., dichloromethane:methanol) may improve separation .

Q. How does the electronic nature of substituents influence the reactivity of the thiazole ring in further functionalization?

The electron-withdrawing ester group at C2 deactivates the thiazole ring, directing electrophilic substitution to C5. Methyl groups at C5 enhance steric hindrance but do not significantly alter electronic properties. Nucleophilic attacks (e.g., SNAr) require activating groups like nitro or cyano at C4/C6. Computational studies (DFT) can predict regioselectivity in derivatization .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under refrigeration (<4°C) to prevent degradation.

- Avoid inhalation of dust; work in a fume hood.

- Electrostatic discharge risks necessitate grounded equipment during large-scale handling. Safety data sheets (SDS) for analogous thiazoles recommend ethanol/water mixtures for spill neutralization .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and ester group conformation can be quantified. Challenges include resolving disorder in flexible substituents. High-resolution data (>0.8 Å) and TWINABS for twinned crystals improve accuracy. Refinement against with Hirshfeld atom masking is recommended for hydrogen placement .

Q. What computational methods predict the biological activity of this compound analogs?

Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential targets (e.g., kinase inhibitors). QSAR studies correlate electronic parameters (HOMO/LUMO, logP) with bioactivity. For instance, substituents at C4/C5 affecting lipophilicity (clogP 1.5–3.5) may enhance membrane permeability. MD simulations assess binding stability with proteins like COX-2 or EGFR .

Q. How do competing reaction pathways impact the synthesis of this compound under varying pH conditions?

In aqueous ethanol, acidic conditions (pH < 3) promote ester hydrolysis to carboxylic acid derivatives, while basic conditions (pH > 10) risk thiazole ring opening. Kinetic studies via HPLC-MS can track intermediate formation. Buffered systems (pH 7–9) stabilize the thiazole core. Solvent-free microwave-assisted synthesis reduces hydrolysis risks .

Q. What analytical challenges arise in characterizing trace impurities in this compound, and how are they addressed?

LC-MS/MS with ESI+ ionization detects impurities at ppm levels. Common byproducts include:

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize this compound for drug discovery?

Palladium-catalyzed coupling at C4/C5 requires halogenation (Br/I) of the thiazole ring. For example, NBS in DMF brominates C5-methyl to C5-Br, enabling Suzuki reactions with aryl boronic acids. Optimizing ligand (XPhos) and base (KCO) in THF/HO (3:1) achieves >80% yield. Tandem Heck coupling introduces alkenes for further diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.